Abn-cbd

Description

Contextualizing Abnormal Cannabidiol (B1668261) within the Cannabinoid Research Landscape

The cannabinoid research landscape traditionally focused on phytocannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (CBD), primarily due to their abundance in cannabis and their interactions with the canonical cannabinoid receptors, CB₁ and CB₂. However, the discovery and characterization of synthetic cannabinoids, including Abn-CBD, have broadened this perspective. This compound is notable for its low affinity for the CB₁ and CB₂ receptors, which are the primary targets of most cannabinoids. scielo.brtocris.comnih.gov Instead, research suggests that this compound mediates its effects through alternative targets, such as the orphan G protein-coupled receptors GPR18 and GPR55. scielo.brtocris.comnih.govwikipedia.org This distinct receptor profile positions this compound as a valuable tool for dissecting non-CB₁/CB₂ mediated cannabinoid signaling pathways and exploring novel pharmacological targets.

Historical Perspective of Abnormal Cannabidiol Discovery and Early Research

While cannabidiol (CBD) was first isolated and identified in 1940 by Roger Adams and its structure and stereochemistry determined in the 1960s by Raphael Mechoulam's group, the history of Abnormal Cannabidiol is more recent. wikipedia.orgacs.orgthemarijuanaherald.comnih.govd-nb.info this compound is described as a synthetic regioisomer of cannabidiol. scielo.brnih.govwikipedia.orgmdpi.combiorxiv.orgcaymanchem.com Some sources indicate its discovery around 1974 or 1977. biorxiv.orgcannakeys.com Early research into this compound revealed a pharmacological profile distinct from that of CBD and other classical cannabinoids. Notably, initial studies highlighted its ability to produce vasodilator effects and lower blood pressure, actions mediated through a site separate from the CB₁ and CB₂ receptors. tocris.comwikipedia.orgmdpi.com Further early research explored its effects on cellular processes, including inducing cell migration, cell proliferation, and mitogen-activated protein kinase activation in microglia. wikipedia.org These early findings established this compound as an "atypical" cannabinoid and spurred further investigation into its unique mechanisms of action and potential biological roles.

Structural Relationship and Distinctiveness of Abnormal Cannabidiol as a Regioisomer of Cannabidiol

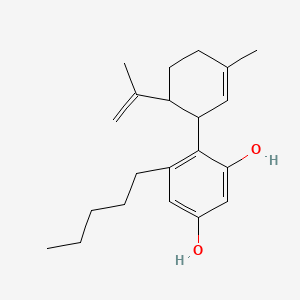

Abnormal cannabidiol (this compound) shares the same molecular formula (C₂₁H₃₀O₂) as cannabidiol (CBD), indicating they are isomers. wikipedia.orgnih.govuni.lu Specifically, this compound is characterized as a synthetic regioisomer of CBD. scielo.brnih.govwikipedia.orgmdpi.combiorxiv.orgcaymanchem.com This means that while they have the same atoms, the connectivity of these atoms differs, resulting in distinct structural arrangements. The core structure of both compounds consists of a resorcinol (B1680541) group and a monoterpene group. In CBD, the pentyl chain is located at position 5 of the resorcinol ring, and the cyclohexene (B86901) ring is attached at position 1. In contrast, this compound features a transposition of functional groups on the resorcinol ring compared to CBD. biorxiv.orgnih.gov The pentyl side chain and a phenolic hydroxyl group are positioned differently. biorxiv.orgnih.gov This subtle but significant difference in the arrangement of substituents leads to substantial differences in their interactions with biological targets, explaining the divergent pharmacological profiles observed between this compound and CBD.

The structural difference can be visualized by comparing their IUPAC names and chemical structures. For Cannabidiol, the IUPAC name is 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol. uni.lu For Abnormal Cannabidiol, the IUPAC name is 4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol. wikipedia.orgcaymanchem.comnih.govuni.lu The change in the position number in the IUPAC name (from 2- to 4-) highlights the altered connectivity on the benzene (B151609) ring, confirming their regioisomeric relationship.

The following table summarizes key chemical properties of Abnormal Cannabidiol and Cannabidiol:

| Property | Abnormal Cannabidiol (this compound) | Cannabidiol (CBD) |

| Molecular Formula | C₂₁H₃₀O₂ | C₂₁H₃₀O₂ |

| Molar Mass | 314.5 g/mol nih.gov | 314.5 g/mol researchgate.net |

| PubChem CID | 89949 wikipedia.orgnih.govuni.luguidetopharmacology.orgguidetomalariapharmacology.org | 644019 wikipedia.orguni.luresearchgate.netnih.govguidetopharmacology.org |

| Nature | Synthetic wikipedia.orgontosight.ai | Phytocannabinoid wikipedia.orgnih.gov |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

This structural distinction is fundamental to understanding why this compound does not significantly interact with the classical CB₁ and CB₂ receptors like CBD does, but instead engages other targets, leading to its unique biological effects. scielo.brtocris.comnih.govwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEZXUNAYVCODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization of Abnormal Cannabidiol

Methodologies for Abnormal Cannabidiol (B1668261) Chemical Synthesis

The synthesis of Abn-cbd is intrinsically linked to the synthesis of CBD, as it often emerges as a significant byproduct. The primary synthetic route involves the acid-catalyzed condensation of a resorcinol (B1680541) derivative, typically olivetol (B132274), with a terpene derivative, such as p-mentha-2,8-dien-1-ol.

Friedel-Crafts Alkylation Approaches in Abnormal Cannabidiol Synthesis

The cornerstone of both CBD and this compound synthesis is the Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring, in this case, the electron-rich resorcinol core of olivetol, with a carbocation generated from a terpene alcohol under acidic conditions. The reaction typically proceeds via an SN1' mechanism. guidetopharmacology.org

The formation of this compound as a regioisomer is a common outcome in these syntheses. The terpene moiety can attack either the carbon para to the pentyl group (leading to normal CBD) or the carbon ortho to the pentyl group (resulting in abnormal CBD). The ratio of these two products is highly dependent on the reaction conditions.

Regioselectivity Control in Abnormal Cannabidiol Synthetic Routes

Controlling the regioselectivity of the Friedel-Crafts alkylation is a central challenge in the synthesis of both CBD and this compound. The formation of the desired regioisomer is influenced by both kinetic and thermodynamic factors. Research has shown that the formation of this compound can be favored under kinetic control (shorter reaction times), while the thermodynamically more stable CBD is the major product under thermodynamic control (longer reaction times). nih.govchemrxiv.org

Several strategies have been developed to influence the regioselectivity:

Lewis Acid Catalysis: The choice of Lewis acid catalyst plays a crucial role. For instance, Baek and coworkers reported that using boron trifluoride etherate (BF3•OEt2) on alumina (B75360) (Al2O3) as a Lewis acid promoter in the reaction between olivetol and (+)-p-mentha-2,8-dien-1-ol yielded CBD in 56% and this compound in 14% isolated yield. nih.gov

Reaction Time: As demonstrated in the synthesis of 8,9-dihydrocannabidiol (B10830663) (H2CBD), a hydrogenated analog of CBD, the reaction time can be manipulated to favor either the normal or abnormal isomer. Shorter reaction times tend to yield a higher proportion of the abnormal isomer. For example, in a reaction to produce H2CBD, a 1-hour reaction time resulted in a 41% isolated yield of abnormal H2CBD, whereas extending the reaction to 24 hours produced the normal H2CBD in 81% yield. nih.govchemrxiv.org

Blocking Groups: Another approach to control regioselectivity involves the use of removable "blocking groups" on the olivetol starting material. These groups, such as esters or halogens, can be strategically placed to direct the alkylation to the desired position and are subsequently removed to yield the final product. This method, however, often requires multiple synthetic steps. nih.gov

| Catalyst/Conditions | Reactants | Product Ratio (Normal:Abnormal) | Yield | Reference |

|---|---|---|---|---|

| BF3•OEt2 on Al2O3 | Olivetol and (+)-p-mentha-2,8-dien-1-ol | 4:1 (CBD:this compound) | 56% CBD, 14% this compound | nih.gov |

| MsOH, 1 hour | Olivetol and cyclic allylic alcohol | Kinetically favored abnormal H2CBD | 41% abnormal H2CBD | nih.govchemrxiv.org |

| MsOH, 24 hours | Olivetol and cyclic allylic alcohol | Thermodynamically favored normal H2CBD | 81% normal H2CBD | nih.govchemrxiv.org |

Challenges and Innovations in Stereoselective Synthesis of Abnormal Cannabidiol

The stereoselective synthesis of this compound presents additional challenges beyond regioselectivity. The molecule possesses two chiral centers, leading to the possibility of four stereoisomers. Achieving a high degree of stereocontrol is crucial as different stereoisomers can exhibit distinct biological activities.

A primary challenge lies in controlling the relative and absolute stereochemistry during the Friedel-Crafts alkylation. While the reaction often exhibits a degree of diastereoselectivity, with the olivetol substituent favoring a trans orientation relative to the isopropyl group of the terpene, achieving high enantioselectivity can be difficult. nih.gov

Innovations in this area have focused on the use of chiral catalysts and starting materials. For instance, the use of enantiomerically pure terpene precursors, such as (+)- or (-)-p-mentha-2,8-dien-1-ol, can lead to the formation of specific enantiomers of this compound. However, the development of catalytic asymmetric methods that can control both regioselectivity and stereoselectivity remains an active area of research. A study on the stereoselective synthesis of cannabidiol and its unnatural enantiomer utilized (R)-(-)- and (S)-(+)-carvone as starting materials and employed a highly diastereoselective 10-camphorsulfonic acid (CSA) catalyzed Friedel-Crafts reaction as the key step. researchgate.netnih.gov This approach, while focused on CBD, highlights a potential strategy for accessing stereochemically defined this compound.

Synthesis of Analogues and Derivatives of Abnormal Cannabidiol for Structure-Activity Relationship Studies

The synthesis of this compound analogues and derivatives is a critical component of medicinal chemistry efforts to understand its mechanism of action and to develop compounds with improved therapeutic properties. These studies are largely focused on elucidating the structure-activity relationships (SAR) at its putative molecular targets, the orphan G protein-coupled receptors GPR18 and GPR55. chemrxiv.org

Design Principles for Abnormal Cannabidiol Analogues

The design of this compound analogues is guided by the need to probe the specific structural features that govern its interaction with GPR18 and GPR55. Key design principles include:

Systematic Modification of the Resorcinol Core: This involves altering the phenolic hydroxyl groups, which are known to be important for the activity of many cannabinoids. Modifications can include methylation, esterification, or replacement with other functional groups to investigate the role of hydrogen bonding and acidity.

Variation of the Alkyl Side Chain: The length and branching of the n-pentyl side chain are systematically varied to explore the impact of lipophilicity and steric bulk on receptor binding and activation.

Modification of the Terpene Moiety: Alterations to the cyclohexene (B86901) ring of the terpene unit can provide insights into the conformational requirements for receptor interaction.

The overarching goal is to identify the key pharmacophoric elements and to develop a comprehensive SAR model that can guide the design of more potent and selective ligands for GPR18 and GPR55.

Modification of Phenolic Hydroxyl Groups and Alkyl Side Chains

SAR studies have revealed the importance of both the phenolic hydroxyl groups and the alkyl side chain for the activity of this compound and its analogues at GPR18 and GPR55.

Phenolic Hydroxyl Groups: The two phenolic hydroxyl groups on the resorcinol ring are generally considered crucial for activity. It is believed that they may act as hydrogen bond donors or acceptors, facilitating key interactions with the receptor binding pocket. Modifications that block or remove these hydroxyl groups often lead to a significant decrease or loss of activity.

Alkyl Side Chain: The length and structure of the alkyl side chain have a profound effect on the potency and efficacy of this compound analogues. For many cannabinoids, an optimal chain length of five to eight carbons has been observed for potent activity at classical cannabinoid receptors. Similar trends are being explored for this compound analogues targeting GPR18 and GPR55. For example, synthetic analogues with varied alkyl chains have been synthesized to probe the hydrophobic pocket of these receptors. nih.gov

| Compound | Modification | Target | Activity (pEC50/EC50) | Reference |

|---|---|---|---|---|

| Abnormal Cannabidiol (this compound) | - | GPR55 | pEC50: 5.5 - 8.6 (EC50: 2.5 nM - 3.1 µM) | guidetopharmacology.org |

| Abnormal Cannabidiol (this compound) | - | GPR18 | pEC50: 6.1 | guidetopharmacology.org |

| O-1602 (synthetic analogue) | Modified alkyl side chain | GPR55 | Agonist | chemrxiv.orgnih.gov |

| O-1602 (synthetic analogue) | Modified alkyl side chain | GPR18 | Agonist | nih.gov |

Creation of Novel Neocannabinoid Structures

The unique pharmacological profile of abnormal cannabidiol (this compound), particularly its activity at orphan receptors like GPR18 and GPR55 rather than the classical cannabinoid receptors CB1 and CB2, has spurred significant interest in using it as a scaffold for the creation of novel neocannabinoid structures. nih.govtherealcbd.com These synthetic endeavors aim to explore the structure-activity relationships (SAR) of this compound derivatives, potentially leading to new therapeutic agents with unique mechanisms of action. nih.gov

A primary strategy for generating novel neocannabinoids involves the controlled application of the Friedel-Crafts reaction, a cornerstone of cannabinoid synthesis. nih.govchemrxiv.org This reaction typically involves the alkylation of a resorcinol with an allylic alcohol. The regioselectivity of this reaction is a critical factor, determining whether the "normal" cannabidiol structure (with the terpene subunit para to the alkyl chain) or the "abnormal" structure (with the terpene subunit ortho to the alkyl chain) is formed. nih.gov Researchers have discovered that by manipulating reaction conditions, such as time and temperature, they can selectively favor the formation of the kinetically favored abnormal isomer. thieme-connect.com

One key development in this area is the synthesis of 8,9-dihydrocannabidiol (H2CBD) and its abnormal regioisomer. nih.govchemrxiv.org H2CBD is of particular interest because the saturation of the exocyclic isoprene (B109036) moiety prevents its cyclization to the psychoactive compound tetrahydrocannabinol (THC), a common issue with cannabidiol (CBD). chemrxiv.org The synthesis of the abnormal H2CBD isomer provides a stable scaffold for further derivatization and exploration of neocannabinoid pharmacology. nih.gov

Detailed studies into the mechanism of the Friedel-Crafts reaction for cannabinoid synthesis have revealed the potential for a retro-Friedel-Crafts/Friedel-Crafts equilibration. thieme-connect.com This understanding allows for the conversion between normal and abnormal isomers under specific conditions. For instance, shorter reaction times tend to yield the kinetically favored abnormal product, while longer reaction times allow for equilibration to the more thermodynamically stable normal product. thieme-connect.com

This control over regioselectivity has been exploited to synthesize a variety of novel neocannabinoids. By utilizing different resorcinol derivatives and cyclic allylic alcohols, researchers have been able to create a library of abnormal cannabinoid structures. nih.govchemrxiv.org For example, the reaction between divarinol and 1-methylcyclohex-2-en-1-ol (B1345100) has been used to prepare a specific abnormal cannabinoid isomer. nih.govchemrxiv.org

The following table summarizes the synthesis of a selection of normal and abnormal neocannabinoids, highlighting the control of regioselectivity through reaction time.

| Entry | Allylic Alcohol | Resorcinol | Product(s) | Reaction Time (h) | Yield (%) | Ratio (Normal:Abnormal) |

| 1 | 1-methylcyclohex-2-en-1-ol | Olivetol | Normal H2CBD / Abnormal H2CBD | 24 | 81 | >20:1 |

| 2 | 1-methylcyclohex-2-en-1-ol | Olivetol | Normal H2CBD / Abnormal H2CBD | 1 | 41 | 1:1 |

| 3 | 1-methylcyclohex-2-en-1-ol | Divarinol | Normal Propyl-H2CBD / Abnormal Propyl-H2CBD | 24 | 75 | >20:1 |

| 4 | 1-methylcyclohex-2-en-1-ol | Divarinol | Normal Propyl-H2CBD / Abnormal Propyl-H2CBD | 1 | 45 | 1:1.2 |

This data is based on a one-step transformation using controlled Friedel-Crafts reactions. nih.govchemrxiv.org

Further research has included crossover experiments to confirm the proposed intermolecular retro-Friedel-Crafts/Friedel-Crafts mechanism. thieme-connect.com In these experiments, two different abnormal cannabinoids were subjected to acidic conditions, leading to the formation of not only the corresponding normal cannabinoids but also crossover products, which supports the dissociation of the terpene subunit and resorcinol before re-alkylation. nih.govchemrxiv.org

The ability to synthesize these novel neocannabinoid structures derived from this compound opens up new avenues for pharmacological research. By systematically modifying the structure of this compound, scientists can probe the specific structural requirements for activity at GPR18 and GPR55, potentially leading to the development of highly selective and potent therapeutic agents for a range of conditions. nih.gov

Pharmacological Characterization of Abnormal Cannabidiol: Receptor Interactions and Signaling Mechanisms

Investigation of Abnormal Cannabidiol (B1668261) Receptor Binding Profiles

The pharmacological actions of Abn-CBD are defined by its distinct receptor binding profile. It demonstrates selective agonist activity at certain putative cannabinoid receptors while showing a notable lack of affinity for the classical CB1 and CB2 receptors. rndsystems.combiocrick.com This unique profile is responsible for its specific biological effects, such as vasodilation, without inducing psychoactive responses. wikipedia.orgtherealcbd.com

Affinity and Selectivity at G-Protein Coupled Receptor 55 (GPR55)

This compound has been identified as a selective agonist for the G-protein coupled receptor 55 (GPR55). therealcbd.combiocrick.com Research indicates that this compound activates GPR55, stimulating biological responses. therealcbd.com GPR55 has been implicated in various physiological processes, including inflammation and vascular function. therealcbd.com

Studies have quantified the potency of this compound at this receptor, demonstrating its selectivity. In functional assays, this compound shows significant activity at GPR55 while having minimal effect on CB1 and CB2 receptors, highlighting GPR55 as a key molecular target. rndsystems.combiocrick.com Although GPR55 is a recognized target, some studies have noted that certain physiological effects of this compound, such as decreases in mean arterial pressure, persisted in GPR55 knockout mice, suggesting the involvement of other distinct receptors in mediating its vascular effects. researchgate.netkarger.com

| Receptor | EC50 Value (μM) |

|---|---|

| GPR55 | 2.5 |

| CB1 | >30 |

| CB2 | >30 |

Table 1: Comparative EC50 values of Abnormal Cannabidiol (this compound) at GPR55, CB1, and CB2 receptors, demonstrating its selectivity for GPR55. rndsystems.combiocrick.com

Interaction with G-Protein Coupled Receptor 18 (GPR18)

Multiple lines of evidence support the G-protein coupled receptor 18 (GPR18) as another primary target for this compound. wikipedia.org In fact, GPR18 was initially termed the "this compound sensitive endothelial receptor" due to the compound's significant role in its discovery and characterization. nih.govub.edu this compound is described as a full agonist at GPR18 in several pharmacological assays. nih.gov

The interaction between this compound and GPR18 has been shown to mediate important physiological responses. For instance, the hypotensive effects of this compound are linked to its direct agonism at GPR18. nih.gov The activation of GPR18 by this compound is also associated with vasodilation and antioxidant effects. nih.gov Studies using GPR18 antagonists, such as O-1918, have demonstrated that blocking this receptor abrogates the cardiovascular responses induced by this compound, confirming the critical role of GPR18 in these actions. nih.govnih.gov

Absence of Significant Binding to Cannabinoid Receptor Type 1 (CB1)

A defining characteristic of this compound is its lack of significant binding and activity at the cannabinoid receptor type 1 (CB1). therealcbd.comguidetopharmacology.org This is a crucial distinction from Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, which exerts its intoxicating effects through CB1 receptor activation. therealcbd.com The inability of this compound to activate CB1 receptors explains its status as a neurobehaviorally inactive cannabinoid. rndsystems.combiocrick.com Quantitative binding and functional assays confirm this, showing EC50 values greater than 30 μM, which indicates very low potency at CB1 receptors. rndsystems.combiocrick.com

Absence of Significant Binding to Cannabinoid Receptor Type 2 (CB2)

Similar to its interaction with CB1 receptors, this compound shows no significant binding affinity for the cannabinoid receptor type 2 (CB2). therealcbd.comguidetopharmacology.orgnih.gov CB2 receptors are primarily expressed in the immune system and are involved in modulating inflammatory responses. wikipedia.org Pharmacological data indicate that the EC50 value for this compound at CB2 receptors is over 30 μM, confirming its negligible activity at this site. rndsystems.combiocrick.com This lack of interaction with both CB1 and CB2 receptors led researchers to investigate other potential molecular targets to explain the compound's effects, ultimately leading to the identification of GPR55 and GPR18 as its primary receptors. nih.gov

Exploration of Other Putative Cannabinoid Receptors

Before GPR55 and GPR18 were clearly identified as targets, the unique effects of this compound led to the proposal of a novel, unidentified "abnormal-CBD receptor" present in endothelial cells. nih.gov While GPR18 and GPR55 are now largely accepted as the primary mediators of this compound's actions, some research suggests that the full spectrum of its pharmacology may not be exclusively explained by these two receptors. wikipedia.orgkarger.com For example, some vascular effects of this compound are not entirely dependent on GPR55, pointing to the possibility of additional, yet-to-be-identified cannabinoid-sensitive targets. karger.com Further research continues to explore the complex interactions of this compound and other atypical cannabinoids with the broader endocannabinoid system. wikipedia.org

Downstream Intracellular Signaling Cascades Triggered by Abnormal Cannabidiol

The activation of GPR55 and GPR18 by this compound initiates a cascade of downstream intracellular signaling events that underpin its physiological effects.

Activation of GPR18, which is coupled to Gi/Go proteins, by this compound has been shown to enhance the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and stimulate the PI3K/Akt signaling pathway. nih.gov Furthermore, this compound's agonism at GPR18 is linked to the activation of the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in its vasodilatory and hypotensive effects. nih.gov

G-Protein Coupling and Activation Pathways

Abnormal Cannabidiol (this compound) primarily exerts its effects through a G-protein coupled receptor (GPCR) that is distinct from the classical cannabinoid receptors, CB1 and CB2. mdpi.comopenalex.orgresearchgate.net Research has pointed towards orphan receptors GPR18 and GPR55 as potential candidates for mediating the actions of this compound. mdpi.comfrontiersin.org The signaling pathways initiated by this compound are sensitive to pertussis toxin, which strongly indicates the involvement of the Gi/o family of G-proteins. nih.govsemanticscholar.orgresearchgate.net This is a crucial characteristic that distinguishes its mechanism from that of other cannabinoids.

Studies have shown that the vasorelaxant effects of this compound are endothelium-dependent and can be blocked by pertussis toxin, further solidifying the role of Gi/o proteins in its signal transduction. semanticscholar.org In human umbilical vein endothelial cells (HUVEC), the signaling cascade leading to the phosphorylation of key protein kinases is also pertussis toxin-sensitive. researchgate.netpnas.org Furthermore, investigations into the mobilization of intracellular calcium have revealed that the initial rise in calcium levels in response to this compound can be blocked by inhibitors of both Gα(q) and Gα(i/o) proteins, suggesting a complex interplay of G-protein subtypes in its activation pathways. nih.govresearchgate.net

Table 1: G-Protein Coupling and Activation Pathways of Abnormal Cannabidiol

| Receptor Target(s) | G-Protein Family Involved | Key Evidence | Cell/Tissue Models |

|---|---|---|---|

| Orphan GPCRs (e.g., GPR18, GPR55) | Gi/o | Pertussis toxin sensitivity of vasorelaxation and protein kinase phosphorylation. nih.govsemanticscholar.orgresearchgate.net | Rat isolated mesenteric arteries, Human umbilical vein endothelial cells (HUVEC) |

| GPR18 | Gα(q) and Gα(i/o) | Inhibition of intracellular calcium rise by Gα(q) and Gα(i/o) inhibitors. nih.govresearchgate.net | HEK293 cells expressing GPR18 |

Modulation of Protein Kinase Phosphorylation (e.g., AKT, p42/44 MAPK)

A significant aspect of this compound's pharmacological profile is its ability to modulate the phosphorylation of key protein kinases involved in cell signaling, survival, and proliferation. Specifically, this compound has been demonstrated to induce the phosphorylation of protein kinase B (PKB/Akt) and the p42/p44 mitogen-activated protein kinases (MAPK), also known as extracellular signal-regulated kinases (ERK1/2). nih.govpnas.org

In human umbilical vein endothelial cells (HUVEC), this compound treatment leads to a notable increase in the phosphorylation of both Akt and p42/p44 MAPK. nih.govpnas.org This effect is mediated through a pathway involving phosphatidylinositol 3-kinase (PI3K), as evidenced by the blockade of Akt phosphorylation by PI3K inhibitors such as LY294002 and wortmannin. nih.gov The activation of this signaling cascade is also dependent on Gi/o protein coupling, as it is sensitive to pertussis toxin. nih.govresearchgate.net The phosphorylation of ERK1/2 in response to this compound has also been observed in HEK293 cells expressing GPR18. nih.govresearchgate.net

Table 2: Modulation of Protein Kinase Phosphorylation by Abnormal Cannabidiol

| Protein Kinase | Effect of this compound | Upstream Regulator(s) | Inhibitor(s) | Cell/Tissue Models |

|---|---|---|---|---|

| AKT (Protein Kinase B) | Increased phosphorylation | PI3K, Gi/o proteins | LY294002, Wortmannin, Pertussis toxin nih.gov | Human umbilical vein endothelial cells (HUVEC) |

| p42/44 MAPK (ERK1/2) | Increased phosphorylation | Gi/o proteins | Pertussis toxin nih.govresearchgate.net | Human umbilical vein endothelial cells (HUVEC), HEK293 cells expressing GPR18 nih.govresearchgate.net |

Influence on Intracellular Calcium Dynamics

Abnormal Cannabidiol has been shown to exert a significant influence on intracellular calcium ([Ca2+]i) dynamics, a critical second messenger in a multitude of cellular processes. In cells expressing the orphan receptor GPR18, this compound induces concentration-dependent increases in intracellular calcium. nih.govresearchgate.net This effect is a key component of its signaling cascade and is thought to contribute to its various physiological effects.

The mechanism underlying this calcium mobilization is linked to the activation of specific G-protein pathways. The rise in intracellular calcium prompted by this compound can be blocked by inhibitors of both Gα(q) and Gα(i/o) proteins, indicating that GPR18 may couple to multiple G-protein subtypes to regulate calcium signaling. nih.govresearchgate.net While some cannabinoids are known to influence calcium levels through interactions with GPR55, studies have shown that this compound does not elicit a calcium response in cells expressing human GPR55. nih.gov

Table 3: Influence of Abnormal Cannabidiol on Intracellular Calcium Dynamics

| Cellular Context | Effect of this compound on [Ca2+]i | Associated Receptor | Signaling Pathway |

|---|---|---|---|

| HEK293 cells expressing GPR18 | Concentration-dependent increase nih.govresearchgate.net | GPR18 | Gα(q) and Gα(i/o) dependent nih.govresearchgate.net |

| hGPR55-HEK293 cells | No response nih.gov | GPR55 | Not applicable |

Receptor Biased Signaling Mechanisms

The concept of biased signaling, or functional selectivity, is crucial for understanding the complex pharmacology of this compound, particularly at the GPR18 receptor. Biased agonism suggests that a ligand can preferentially activate certain signaling pathways over others at the same receptor, leading to distinct cellular responses. nih.govresearchgate.netmdpi.com

In the context of GPR18, different cannabinoid compounds, including this compound, have been shown to induce differential patterns of G-protein activation and β-arrestin recruitment. nih.govresearchgate.net For instance, while this compound stimulates increases in intracellular calcium and ERK1/2 phosphorylation, its ability to recruit β-arrestin may differ from other GPR18 agonists. nih.gov This differential activation of signaling pathways provides a plausible explanation for the varied and sometimes conflicting reports on the effects of ligands targeting GPR18. nih.govresearchgate.net The phenomenon of biased signaling highlights that the pharmacological effect of this compound is not solely determined by its binding to a receptor but also by the specific conformational changes it induces, leading to the engagement of particular downstream signaling cascades. mdpi.com

Table 4: Evidence for Biased Signaling of Abnormal Cannabidiol at GPR18

| Signaling Pathway | Response to this compound | Comparison with other Ligands | Implication |

|---|---|---|---|

| G-protein activation (Ca2+ mobilization, ERK1/2 phosphorylation) | Stimulates nih.govresearchgate.net | Similar to other cannabinoids like Δ9-THC and O-1602 nih.gov | GPR18 is a functional receptor for this compound. |

| β-arrestin recruitment | Differential pattern compared to other ligands. nih.govresearchgate.net | Δ9-THC produces a concentration-dependent recruitment of β-arrestin, while the response to other ligands including this compound is less pronounced. nih.gov | Suggests that this compound is a biased agonist at GPR18, preferentially activating G-protein signaling over β-arrestin pathways. |

Interaction with Ion Channels (e.g., BKCa channels)

A significant mechanism through which Abnormal Cannabidiol exerts its physiological effects, particularly vasorelaxation, is through its interaction with ion channels. Specifically, this compound has been shown to modulate the activity of large-conductance Ca2+-activated K+ (BKCa) channels. semanticscholar.orgnih.govresearchgate.net

In endothelial cells, this compound stimulates the activity of single BKCa channels in a concentration- and Ca2+-dependent manner. nih.gov This activation of BKCa channels leads to hyperpolarization of the endothelial cell membrane, which is a key step in endothelium-dependent vasodilation. nih.gov The potentiation of the outward current through these channels by this compound is abolished by pertussis toxin, indicating the involvement of a Gi/Go-coupled receptor. Furthermore, inhibitors of BKCa channels, such as iberiotoxin and paxilline, have been shown to attenuate the vasorelaxant effects of this compound. nih.govresearchgate.net Interestingly, some research suggests that this compound can directly activate BKCa channels in a GPCR-independent manner. nih.gov

Table 5: Interaction of Abnormal Cannabidiol with BKCa Channels

| Effect on BKCa Channels | Mechanism of Action | Consequence of Interaction | Inhibitor(s) |

|---|---|---|---|

| Stimulates single channel activity nih.gov | Potentiates outward K+ current via a Gi/Go-coupled receptor. May also have a direct, GPCR-independent effect. nih.gov | Endothelial cell hyperpolarization, vasorelaxation. nih.gov | Iberiotoxin, Paxilline nih.govresearchgate.net |

Cellular and Molecular Mechanisms of Action of Abnormal Cannabidiol

Modulation of Cellular Proliferation and Apoptosis Pathways

Abn-CBD has been shown to exert significant effects on the fundamental cellular processes of proliferation and apoptosis, which are critical for tissue homeostasis. Its impact varies across different cell types, particularly in pancreatic beta-cells and liver hepatocytes.

In preclinical models of diabetes and prediabetes, this compound has demonstrated a protective and regenerative role for pancreatic beta-cells. In a mouse model of diet-induced obesity, treatment with this compound was found to induce beta-cell proliferation. wikipedia.orgoup.com This proliferative effect contributes to the preservation of beta-cell mass. wikipedia.org Studies have shown that this compound administration can increase islet area and beta-cell mass, with one study noting a 164% increase in beta-cell proliferation in streptozotocin (B1681764) (STZ)-induced diabetic mice.

Beyond stimulating growth, this compound also enhances beta-cell viability by reducing apoptosis (programmed cell death). In diet-induced obese mice, this compound treatment significantly lowered islet cell apoptosis. wikipedia.orgoup.com This protective effect against cytokine-induced apoptosis has also been observed in isolated islets from both mice and humans. wikipedia.org By both promoting proliferation and inhibiting apoptosis, this compound helps to preserve the functional beta-cell population necessary for insulin (B600854) production and glucose homeostasis. wikipedia.org

This compound also modulates the balance between cell death and growth in the liver, particularly in the context of non-alcoholic fatty liver disease (NAFLD). In mouse models where a high-fat diet induced significant hepatocyte apoptosis, treatment with this compound reversed this trend, bringing the rate of apoptosis back down to levels seen in control groups. wikipedia.orgarvojournals.org

Concurrently, this compound treatment was shown to increase hepatocyte proliferation that had been suppressed by the high-fat diet. arvojournals.org This restoration of cell division did not exceed the normal proliferation levels observed in the healthy control group. arvojournals.org By improving the balance between hepatocyte proliferation and apoptosis, this compound contributes to a healthier cellular environment in the liver and protects the tissue from damage associated with metabolic stress. wikipedia.orgoup.com

A key mechanism through which this compound appears to protect cells, particularly pancreatic islets, from apoptosis is by modulating the expression of stress- and inflammation-induced proteins. One such protein is Thioredoxin-interacting protein (TXNIP). In mouse models of diabetes, this compound treatment has been shown to reduce intra-islet levels of TXNIP. nih.gov This is significant as elevated TXNIP is linked to beta-cell apoptosis under conditions of high glucose and inflammation. By downregulating TXNIP, this compound helps to alleviate islet inflammation and reduce cell death, thereby preserving islet integrity. nih.gov

Regulation of Inflammatory Mediators and Pathways

A central feature of this compound's molecular action is its ability to modulate inflammatory responses. This is achieved by influencing the production of key signaling molecules and mediators that drive inflammation.

This compound has been shown to effectively reduce systemic and tissue-level inflammation by lowering the levels of several pro-inflammatory cytokines. In a mouse model of diet-induced obesity and prediabetes, a condition associated with low-grade chronic inflammation, treatment with this compound restored elevated plasma levels of Interleukin-6 (IL-6), Interleukin-5 (IL-5), and CXCL-1 to those found in healthy controls. wikipedia.org The reduction in IL-6 is particularly noteworthy, as it is a primary mediator of low-grade inflammation in obesity. wikipedia.org Similarly, in diabetic mouse models, this compound administration decreased circulating pro-inflammatory cytokines, which contributes to the preservation of pancreatic islets.

The table below summarizes the effect of this compound on key pro-inflammatory cytokine levels in the plasma of diet-induced obese (HFD) mice compared to standard diet (SD) controls.

| Cytokine | HFD-Vehicle vs. SD-Vehicle | HFD-Abn-CBD vs. HFD-Vehicle |

| IL-6 | 3.2-fold increase | Levels restored to SD baseline |

| CXCL-1 | 2.4-fold increase | Levels restored to SD baseline |

| IL-5 | 1.6-fold trend to increase | Levels restored to SD baseline |

Data sourced from a study on diet-induced obese mice. wikipedia.org

The role of this compound in modulating nitric oxide (NO), a key signaling molecule in vascular function and inflammation, appears to be context- and tissue-dependent. In studies examining the vasodilator effects of this compound in the rat mesenteric vascular bed, the response was found to be independent of nitric oxide. nih.gov The administration of a nitric oxide synthase inhibitor, L-NAME, had little to no effect on the relaxation of the mesenteric artery induced by this compound.

However, in studies of isolated, pre-contracted retinal arterioles, the vasodilatory action of this compound was reported to be dependent on nitric oxide. arvojournals.org This suggests that the vascular contractile state and local tissue environment may determine whether this compound's effects involve the NO pathway. arvojournals.org

Role in NF-κB Signaling Attenuation

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses. The attenuation of NF-κB signaling is a key mechanism through which anti-inflammatory compounds exert their effects. Evidence suggests that this compound can modulate this pathway.

In mouse models of type 1 diabetes, administration of this compound has been shown to reduce the levels of phosphorylated NF-κB (phospho-NF-κB) within pancreatic islets. biorxiv.org This reduction in NF-κB activation was associated with a decrease in islet cell apoptosis and a reduction in pro-inflammatory cytokines, indicating a direct modulatory role of this compound on this inflammatory signaling cascade. scielo.br While much of the detailed mechanistic work on NF-κB inhibition has been conducted on cannabidiol (B1668261) (CBD), which has been shown to prevent the degradation of IκB (the inhibitory protein of NF-κB) and reduce the phosphorylation of the p65 subunit of NF-κB, the findings with this compound suggest it shares the ability to suppress this key inflammatory pathway. nih.govmdpi.com

Influence on Glial Cell Activation and Neuroinflammatory Responses

Glial cells, including astrocytes and microglia, are the primary immune cells of the central nervous system and are key players in neuroinflammation. This compound has demonstrated a capacity to modulate the activation of these cells and their subsequent inflammatory responses.

In primary astrocytic-microglial cocultures stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound treatment significantly attenuated the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNFα) and nitrite (B80452), a stable product of nitric oxide. mdpi.commdpi.com However, the production of interleukin-6 (IL-6) was not significantly altered by this compound in these cocultures. In isolated astrocyte cultures, this compound also reduced LPS-induced TNFα production. mdpi.com These findings highlight a differential role for this compound in modulating the release of specific inflammatory mediators from glial cells.

Furthermore, this compound is recognized as an agonist for the orphan G protein-coupled receptor 18 (GPR18), which is considered an this compound-sensitive receptor. nih.gov The activation of this receptor on microglial cells has been linked to the stimulation of cell migration. nih.gov

Effects of this compound on Pro-inflammatory Mediator Production in Glial Cells

| Cell Culture Type | Inflammatory Stimulus | Mediator | Effect of this compound Treatment |

|---|---|---|---|

| Astrocytic-Microglial Cocultures | LPS | TNFα | Significant Reduction |

| Astrocytic-Microglial Cocultures | LPS | Nitrite (NO) | Significant Reduction |

| Astrocytic-Microglial Cocultures | LPS | IL-6 | No Significant Change |

| Isolated Astrocytic Cultures | LPS | TNFα | Significant Reduction |

Mechanisms Affecting Oxidative Stress Responses

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of pathological conditions. Cannabinoids are generally known for their antioxidant properties, and emerging evidence suggests that this compound also influences oxidative stress responses.

Studies have indicated that this compound can reduce oxidative stress in myocardial tissue. In a model of diabetic cardiomyopathy in rats, this compound treatment was found to reverse myocardial oxidative stress. nih.gov Chronic administration of this compound in healthy rats also led to reduced myocardial reactive oxygen species (ROS). nih.gov This suggests a protective role of this compound against oxidative damage in the cardiovascular system.

Interestingly, the effect of this compound on ROS production may be cell-type specific. In a study on paclitaxel-resistant breast cancer cell lines, this compound was shown to induce the production of ROS, which contributed to its pro-apoptotic effects in these cancer cells. frontiersin.org This highlights the complex and context-dependent nature of this compound's interaction with cellular redox systems.

Effects on Cellular Transport Systems and Metabolism

Cellular Retinol-Binding Protein 1 (CRBP1) is a key protein involved in the intracellular transport and metabolism of vitamin A (retinol). It plays a crucial role in regulating the synthesis of bioactive vitamin A metabolites. This compound has been identified as a non-retinoid, competitive inhibitor of CRBP1.

X-ray crystallography has revealed the precise molecular interactions between this compound and CRBP1, providing a basis for its high-affinity binding. By binding to CRBP1, this compound can displace retinol from the protein's binding site, thereby modulating the flux of retinoids. This interaction suggests that this compound can be a tool to modulate vitamin A metabolism, which has potential implications for various physiological and pathological processes that are dependent on retinoid signaling.

Modulation of Retinoid Metabolism and Visual Cycle Flux

Abnormal Cannabidiol has been identified as a significant modulator of vitamin A metabolism through its direct interaction with cellular retinol-binding protein 1 (CRBP1). acs.orgnih.govnih.gov CRBPs are essential intracellular transporters that facilitate the movement and processing of vitamin A (all-trans-retinol) into its biologically active forms, such as the 11-cis-retinal required for vision. acs.orgnih.gov

Mechanism of Action:

Research has demonstrated that this compound acts as a non-retinoid, competitive inhibitor of CRBP1. acs.orgnih.govnih.gov It binds tightly to the same site on CRBP1 as retinol, effectively displacing the vitamin and thereby regulating its intracellular availability. nih.gov This competitive inhibition modulates the flow, or flux, of retinoids through the visual cycle, the critical enzymatic pathway that regenerates 11-cis-retinal after its conversion to all-trans-retinal upon light absorption. acs.orgnih.govnih.govwikipedia.org The biological activity of this mechanism was highlighted by the finding that this compound can protect against light-induced retinal damage in preclinical models. acs.orgnih.govnih.gov

Importantly, the action of this compound is specific to the transport protein. Studies have confirmed that this compound does not directly inhibit the key enzymes of the visual cycle itself, such as lecithin:retinol acyltransferase (LRAT), RPE65, or retinol dehydrogenases. nih.gov Its effect is concentrated on the upstream step of retinol transport mediated by CRBP1.

This table presents the inhibitor constant (Ki) values for the interaction of this compound, its derivatives, and all-trans-retinol with CRBP1, indicating the binding affinity. A lower Ki value signifies a higher binding affinity. Data sourced from supporting information of a key study. amazonaws.com

Impact on Glucose Homeostasis at the Cellular Level

This compound exerts significant protective effects on pancreatic beta cells, which are central to glucose homeostasis. Its mechanisms are primarily linked to the mitigation of inflammation and cellular stress within the pancreatic islets. biorxiv.orgnih.govnih.gov

Anti-inflammatory and Cytoprotective Mechanisms:

In preclinical models of type 1 diabetes, this compound has been shown to preserve beta cell viability and function by targeting key inflammatory and stress-related signaling pathways. biorxiv.orgnih.govresearchgate.net A primary mechanism is the reduction of intra-islet inflammation. biorxiv.orgnih.govresearchgate.net Specifically, this compound treatment leads to a significant decrease in the activation of Nuclear Factor-kappa B (NF-κB) and the expression of Thioredoxin-interacting protein (TXNIP). biorxiv.orgnih.govnih.gov The TXNIP-NF-κB pathway is a critical driver of inflammation and apoptosis in beta cells under diabetogenic conditions. biorxiv.org By suppressing this pathway, this compound reduces islet cell apoptosis and ameliorates the autoimmune attack. biorxiv.orgnih.govnih.gov

Furthermore, this compound modulates the immune response at the cellular level by significantly decreasing the infiltration of cytotoxic CD8+ T cells into the pancreatic islets. biorxiv.orgnih.gov This reduction in immune cell attack contributes to the preservation of islet structure and function. biorxiv.org

Receptor-Mediated Effects:

The G-protein coupled receptor 55 (GPR55), for which this compound is an agonist, has been identified as a novel target for improving beta cell function and mass. nih.govbiocrick.comulster.ac.uk Studies have shown that GPR55 agonists, including this compound, can protect pancreatic beta cell lines from endoplasmic reticulum (ER) stress-induced apoptosis. biocrick.comresearchgate.net This protective effect involves the activation of the CREB (cAMP response element-binding protein), which upregulates anti-apoptotic genes. biocrick.com Interestingly, while some actions of this compound are dependent on GPR55, research also indicates the existence of GPR55-independent pathways for its effects on beta-cell proliferation, suggesting a multi-faceted mechanism of action. biocrick.com

This table summarizes the observed cellular effects of Abnormal Cannabidiol on key markers and processes within pancreatic islets in preclinical diabetes models. biorxiv.orgnih.govnih.govnih.gov

Preclinical Investigations of Abnormal Cannabidiol in Disease Models

In Vitro Pharmacological Studies of Abnormal Cannabidiol (B1668261)

In vitro studies have provided insights into the cellular and molecular mechanisms underlying the effects of Abn-CBD across different tissue types and disease-relevant processes.

Assessment of Anti-Inflammatory Effects in Cell Cultures (e.g., astrocytic-microglial cocultures)

Studies utilizing cell cultures, such as primary astrocytic-microglial cocultures from neonatal mice, have investigated the anti-inflammatory potential of this compound. In lipopolysaccharide (LPS)-stimulated wildtype cocultures, this compound treatment led to a concentration-dependent reduction in the production of tumor necrosis factor-alpha (TNF-α) and nitrite (B80452). nih.govmdpi.comresearchgate.net However, interleukin-6 (IL-6) production remained unaltered in these cocultures following this compound treatment. nih.govresearchgate.net In isolated astrocytic cultures, LPS-induced TNF-α production was also significantly reduced by this compound at a concentration of 10 µM. nih.gov Similar effects on TNF-α and nitrite reduction were observed in cocultures from CB2 receptor knockout mice, indicating that these anti-inflammatory effects are independent of the CB2 receptor. nih.govmdpi.comresearchgate.net

The following table summarizes the observed effects of this compound on inflammatory mediators in glial cell cultures:

| Cell Culture Type | Stimulus | This compound Concentration | Effect on TNF-α Production | Effect on IL-6 Production | Effect on Nitrite Production | Reference |

| Astrocytic-microglial cocultures (WT) | LPS | 1-10 µM | Reduced (concentration-dependent) | Unaltered | Reduced | nih.govmdpi.comresearchgate.net |

| Isolated astrocytic cultures (WT) | LPS | 10 µM | Reduced | Not specified | Not specified | nih.gov |

| Astrocytic-microglial cocultures (CB2 KO) | LPS | Not specified | Reduced | Unaltered | Reduced | nih.govmdpi.comresearchgate.net |

Furthermore, in a scratch-wound assay using glial cell cultures, treatment with this compound decelerated wound closure when microglial cells were present, suggesting a differential role in modulating glial reactivity and scar formation. nih.govresearchgate.net

Evaluation of Myometrial Contractility Modulation in Isolated Tissues

Research has explored the effects of this compound on myometrial contractility using isolated tissue preparations. This compound demonstrated a potent concentration-dependent inhibitory (relaxant) effect on oxytocin-induced contractions in pregnant human myometrial strips in vitro. bioscientifica.comnih.gov The calculated pD2 value for this compound was 5.81 ± 0.34, and the maximal inhibitory (MMI) response value was 60.27 ± 4.70%. bioscientifica.com This relaxant effect was found to be partially mediated through the modulation of guanylate cyclase and activation of BKCa channel activity. bioscientifica.comnih.gov Pre-incubation with the guanylate cyclase inhibitor, methylene (B1212753) blue, and the BKCa channel antagonist, iberiotoxin, significantly attenuated the inhibitory effect of this compound on myometrial contractility. bioscientifica.comnih.gov Signaling via the CB1 or CB2 receptor was not found to be a major component of the this compound-mediated myometrial relaxation. bioscientifica.com The potency of this compound for myometrial relaxation was observed to be similar to that of naturally occurring cannabinoids like anandamide (B1667382) and Δ9-tetrahydrocannabinol. bioscientifica.com

The following table summarizes the effects of this compound on myometrial contractility:

| Tissue Type | Stimulus | Effect of this compound | pD2 Value | Maximal Inhibitory Response (%) | Mediating Pathways Involved | Reference |

| Pregnant human myometrium | Oxytocin-induced | Potent Relaxation | 5.81 ± 0.34 | 60.27 ± 4.70 | Guanylate cyclase, BKCa channel | bioscientifica.comnih.gov |

Studies on Endothelial Cell Migration and Vasodilator Actions in Isolated Arteries

This compound has been shown to produce vasodilator effects and induce cell migration in preclinical studies. wikipedia.orgaxonmedchem.com In human umbilical vein endothelial cells (HUVEC), this compound caused a concentration-dependent increase in cell migration. researchgate.net These effects were associated with increased phosphorylation of p44/42 mitogen-activated protein kinase (MAPK) and protein kinase B/Akt. researchgate.net The increase in endothelial cell migration and the phosphorylation effects induced by this compound in HUVEC were inhibited by pertussis toxin, phosphatidylinositol 3-kinase (PI3K) inhibitors, or O-1918. researchgate.net O-1918 is described as a selective antagonist of a putative endothelial anandamide receptor distinct from CB1 or CB2 receptors, which inhibits vasodilation and cell migration induced by abnormal-cannabidiol. axonmedchem.comrndsystems.com Vasodilator effects of atypical cannabinoids, including this compound, in isolated blood vessels have been documented and are often independent of CB1 and CB2 receptors. researchgate.netmdpi.com These effects may be mediated through a G protein-coupled receptor distinct from CB1, CB2, or EDG-1. researchgate.net

Analysis of Pancreatic Islet Cell Function and Survival

Investigations into the effects of this compound on pancreatic islet cells have shown promising results. Experimental findings demonstrated that this compound increases insulin (B600854) secretion from both human and mouse islets across tested concentrations (0.1, 1, and 10 µM). scielo.br At the highest concentration (10 µM), this compound was capable of protecting islet cells against cytokine-induced apoptosis (induced by IL-1β, TNF-α, and IFN-γ), particularly in GPR55+/+ mice and human cells. scielo.br Synthetic agonists like this compound have been reported to improve the function and viability of beta-cells from humans and rats, potentiate glucose-stimulated insulin secretion through increased cAMP and intracellular Ca2+, and reduce cytokine-induced apoptosis and cytotoxic effects. nih.gov this compound has also been shown to reduce endoplasmic reticulum (ER) stress-induced apoptosis in mouse pancreatic beta-cell lines, MIN6 and Beta-TC-6. researchgate.net These beneficial effects on beta-cell function in human and mouse islets may occur through different mechanisms, both dependent and independent of GPR55 interaction. nih.gov

In Vivo Studies Utilizing Non-Human Animal Models

Preclinical in vivo studies in non-human animal models have been conducted to evaluate the therapeutic potential of this compound in complex biological systems, particularly in the context of inflammatory conditions.

Experimental Models of Inflammatory Conditions (e.g., Colitis)

The effects of this compound have been investigated in experimental models of inflammatory conditions, such as colitis induced by trinitrobenzene sulfonic acid (TNBS) in mice. nih.govoup.comnih.gov In this model, this compound treatment was found to attenuate the severity of TNBS-induced colitis. nih.govnih.gov Studies have shown that this compound treatment resulted in a reduction in macroscopic colonic damage and inflammation. nih.gov

Key findings from the TNBS-induced colitis model in mice include:

Reduced Colitis Severity: this compound treatment attenuated the degree of colitis induced by TNBS. nih.govnih.gov

Promotion of Wound Healing: this compound promoted wound healing in both endothelial and colonic epithelial cells. nih.govnih.gov

Inhibition of Neutrophil Recruitment: this compound inhibited inflammatory neutrophil recruitment and dose-dependently inhibited the accumulation of neutrophils on HUVEC monolayers. nih.govnih.gov

The protective effects of this compound in TNBS-induced colitis were found to be inhibited by O-1918, an antagonist for the putative this compound receptor, suggesting a receptor-mediated mechanism. nih.govnih.gov These effects were not inhibited by the CB2 receptor antagonist AM630 and were only partially inhibited by the CB1 receptor antagonist AM251, indicating that the protective effects are independent of CB2 receptors and largely independent of CB1 receptors. nih.govnih.gov These results suggest that this compound represents a novel potential therapeutic agent for the treatment of intestinal inflammatory diseases. nih.govnih.gov

Studies in Metabolic Disease Models (e.g., Diet-Induced Obesity, Type 1 Diabetes Mice)

Preclinical studies have explored the effects of this compound in mouse models of metabolic diseases, including diet-induced obesity (DIO), prediabetes, and type 1 diabetes (T1D) researchgate.netnih.govbiorxiv.org. These investigations have focused on this compound's impact on inflammation and tissue protection in the pancreas, liver, and adipose tissue researchgate.netnih.gov.

Assessment of Insulitis Progression and Beta Cell Preservation

In mouse models of type 1 diabetes, this compound has shown potential in modulating the inflammatory response during disease onset and preserving pancreatic beta cells researchgate.netbiorxiv.orgnih.gov. Studies using non-obese diabetic (NOD) mice and streptozotocin (B1681764) (STZ)-injected mice, both models for T1D, demonstrated that this compound treatment reduced the severity of insulitis, which is the inflammation of the pancreatic islets researchgate.netbiorxiv.orgciberdem.org.

Research indicates that this compound decreased the infiltration of immune cells, specifically reducing intra-islet CD8⁺ T cells and altering the Th1/non-Th1 ratio in pancreatic lymph nodes of STZ-injected mice researchgate.netbiorxiv.orgnih.gov. Furthermore, this compound treatment led to a reduction in islet cell apoptosis (programmed cell death) and intra-islet fibrosis in these models researchgate.netbiorxiv.orgnih.gov. Mechanistically, this compound was found to reduce intra-islet phospho-NF-κB and TXNIP levels, which are involved in inflammation and apoptosis pathways biorxiv.org. In NOD mice, this compound treatment also reduced the expression of pro-inflammatory cytokines like Ifng, Il21, Tnfa, and Il10 in circulating CD4⁺ T cells while increasing Il4, contributing to a less pro-inflammatory profile and improved glucose tolerance biorxiv.orgnih.gov. These findings suggest that this compound helps preserve healthy, functional islets by reducing intra-islet inflammation and delaying the progression of insulitis biorxiv.org.

| Mouse Model (T1D) | This compound Effect on Insulitis | This compound Effect on Beta Cells | Key Inflammatory Markers Reduced by this compound |

|---|---|---|---|

| STZ-injected mice | Reduced intra-islet CD8⁺ T cells, reduced Th1/non-Th1 ratio in PLNs | Reduced apoptosis, reduced intra-islet fibrosis | phospho-NF-κB, TXNIP, circulating proinflammatory cytokines |

| NOD mice | Reduced severity of insulitis | Reduced apoptosis, improved glucose tolerance | Ifng, Il21, Tnfa, Il10 (in CD4⁺ T cells); increased Il4 |

Effects on Hepatic Fibrosis and Inflammation in NAFLD Models

Investigations in diet-induced obese (DIO) mouse models of prediabetes and non-alcoholic fatty liver disease (NAFLD) have shown that this compound can ameliorate hepatic fibrosis and inflammation researchgate.netnih.govnih.govfrontiersin.org. In these models, this compound treatment lowered hepatic inflammation and macrophage infiltration compared to vehicle-treated mice researchgate.netnih.govnih.govfrontiersin.org.

A significant finding was that this compound improved the balance between hepatocyte proliferation and apoptosis in DIO mice researchgate.netnih.govnih.govfrontiersin.org. While this compound increased hepatocyte proliferation compared to the high-fat diet (HFD) vehicle group, these proliferative levels did not exceed those observed in healthy control mice, suggesting a preservation of hepatocytes without inducing tumorigenesis risk associated with uncontrolled proliferation in NAFLD nih.gov. These results indicate that this compound exerts beneficial immunomodulatory actions in the liver in the context of obesity-related metabolic disorders researchgate.netnih.govnih.gov.

| Mouse Model (NAFLD) | This compound Effect on Liver | Key Findings |

|---|---|---|

| DIO mice | Lowered hepatic fibrosis | Improved balance between hepatocyte proliferation and apoptosis |

| DIO mice | Lowered hepatic inflammation | Reduced macrophage infiltration |

Modulation of Adipose Tissue Biology

| Mouse Model (Obesity) | This compound Effect on Adipose Tissue |

|---|---|

| DIO mice | Reduced markers of systemic low-grade inflammation |

| DIO mice | Promoted white adipose tissue browning |

Cardiovascular System Investigations (e.g., Hypotension, Mesenteric Vasodilation in Rodents)

This compound has been investigated for its effects on the cardiovascular system, particularly its ability to induce vasodilation and lower blood pressure in rodent models wikipedia.orgnih.govacs.orgphysiology.orgrealmofcaring.org. Studies have shown that this compound causes hypotension and mesenteric vasodilation in mice and rats wikipedia.orgnih.govacs.orgphysiology.orgrealmofcaring.org.

Notably, these cardiovascular effects appear to be mediated through a site distinct from the classical CB1 and CB2 receptors wikipedia.orgnih.govacs.orgphysiology.orgrealmofcaring.orggoogle.com. Research in mice lacking both CB1 and CB2 receptors demonstrated that this compound still elicited hypotension and endothelium-dependent mesenteric vasodilation, although these effects were blocked by the CB1 antagonist SR141716A, suggesting the involvement of a "CB1-like" or endothelial non-CB1/non-CB2 receptor nih.govacs.orgphysiology.orgrealmofcaring.orggoogle.com. This receptor is sometimes referred to as the this compound receptor or endothelial anandamide receptor physiology.org.

In isolated rat mesenteric arteries, this compound-induced vasorelaxation was dependent on the endothelium and involved potassium channel hyperpolarization through large, intermediate, and small conductance calcium-activated potassium channels (BKCa/IKCa/SKCa) nih.govacs.org. Similar vasorelaxant effects have been observed in human umbilical vein endothelial cells (HUVECs) and human pulmonary arteries nih.gov. These findings support the presence of an endothelial Gαi/o protein-coupled receptor activated by this compound that leads to vasorelaxation through hyperpolarization nih.gov.

| Cardiovascular Effect | Observation in Rodent Models | Proposed Mechanism |

|---|---|---|

| Hypotension | Observed in mice (including CB1/CB2 knockout) and rats | Mediated via non-CB1/non-CB2 receptor, sensitive to SR141716A |

| Mesenteric Vasodilation | Observed in mice (including CB1/CB2 knockout) and rats | Endothelium-dependent, involves potassium channel hyperpolarization via BKCa/IKCa/SKCa channels, sensitive to SR141716A |

Neuroprotection and Neuroinflammation Models (e.g., LPS-induced Neuroinflammation)

This compound has demonstrated neuroprotective effects in preclinical models, partly through its ability to modulate neuroinflammation oatext.commdpi.comnih.govmdpi.comexplorationpub.com. Studies investigating the impact of this compound on glial cells, particularly in the context of lipopolysaccharide (LPS)-induced neuroinflammation, have provided insights into these mechanisms mdpi.comnih.govmdpi.com.

In primary astrocytic-microglial cocultures stimulated with LPS, this compound treatment attenuated the production of pro-inflammatory mediators such as tumor necrosis factor α (TNFα) and nitrite mdpi.comnih.gov. However, interleukin-6 (IL-6) production remained unaltered in these cocultures mdpi.comnih.gov. In isolated astrocytes, this compound only reduced LPS-induced TNFα production mdpi.comnih.gov. These anti-inflammatory effects were also observed in cocultures from CB2 receptor knockout mice, suggesting that these actions are not solely mediated by the CB2 receptor mdpi.comnih.gov.

The effects of this compound on microglial cells are considered important for its neuroprotective potential oatext.commdpi.comexplorationpub.com. Activation of the this compound-sensitive receptor, potentially GPR18, on microglial cells has been implicated in mediating effects like microglial migration wikipedia.orgoatext.comexplorationpub.com. Furthermore, the endocannabinoid 2-AG, which also acts via the this compound-sensitive receptor, has been shown to attenuate the LPS-induced release of pro-inflammatory cytokines from microglial cells independently of CB1 and CB2 receptors oatext.com.

In addition to modulating inflammatory mediator production, this compound also affected astrocyte behavior in vitro. In a scratch-wound assay using astrocytic-microglial cocultures, this compound treatment decelerated wound closure when microglial cells were present mdpi.comnih.gov. These findings highlight a differential role for this compound in modulating glial inflammation and astrocytic scar formation, contributing to its observed neuroprotective effects mdpi.comnih.gov.

| In Vitro Model (Neuroinflammation) | Stimulus | This compound Effect on Pro-inflammatory Mediators | Effect on Astrocytes |

|---|---|---|---|

| Astrocytic-microglial cocultures | LPS | Attenuated TNFα and nitrite production; IL-6 unaltered | Decelerated wound closure (in presence of microglia) |

| Isolated astrocytes | LPS | Reduced TNFα production; nitrite and IL-6 unaltered | Not applicable (wound closure tested in coculture) |

Retinal Protection Studies in Ocular Disease Models

Preclinical research has explored the potential of this compound in protecting the retina in ocular disease models, particularly those involving imbalances in retinoid metabolism nih.govnih.gov. This compound has been identified as a non-retinoid competitive inhibitor of cellular retinol-binding protein 1 (CRBP1), a protein crucial for facilitating the uptake and intracellular transport of vitamin A and regulating the synthesis of its bioactive metabolites nih.govnih.gov.

Studies have demonstrated that this compound modulates the flux of retinoids via the retinoid cycle in vivo nih.govnih.gov. This modulation is considered a key mechanism for its protective effects in the retina. The biological activity of this compound in this context was evidenced by its ability to protect against light-induced retinal damage in Balb/cJ mice nih.govnih.gov. In this model, a single dose of this compound was sufficient to alter retinoid metabolism for a duration long enough to provide protection against a light stimulus that caused irreversible retinal degeneration in untreated animals nih.gov.

Targeting CRBP1 with small-molecule inhibitors like this compound represents a potential therapeutic strategy for retinal pathologies linked to dysregulation of retinoid metabolism or signaling nih.govnih.gov. While other approaches like RBP4 inhibitors can also influence vitamin A metabolism, they may induce systemic vitamin A deficiency, a potential therapeutic disadvantage that this compound, as a CRBP1 inhibitor, might circumvent nih.gov.

| Ocular Disease Model | Target | This compound Effect | Outcome |

|---|---|---|---|

| Light-induced retinal damage (Balb/cJ mice) | Cellular Retinol-Binding Protein 1 (CRBP1) | Competitive inhibitor of CRBP1, modulates retinoid flux | Protection against retinal degeneration |

Immunomodulatory Effects in Autoimmune Disease Models

Preclinical research indicates that Abnormal Cannabidiol (this compound) possesses immunomodulatory properties that may be beneficial in the context of autoimmune diseases, primarily through its effects on inflammation and immune cell function. Studies utilizing mouse models of autoimmune conditions, such as Type 1 Diabetes (T1D) and inflammatory bowel disease (IBD), have provided insights into these effects.

In mouse models of experimental T1D, this compound treatment has been shown to decrease circulating levels of proinflammatory cytokines. It also ameliorated islet inflammation and the autoimmune attack on pancreatic beta cells. Specifically, studies observed a reduction in CD8+ T cell infiltration into pancreatic islets and a decreased Th1/Th2 ratio in pancreatic lymph nodes biorxiv.org. Mechanistically, this compound reduced intra-islet levels of phospho-NF-κB and TXNIP biorxiv.org. Concomitant reductions in islet cell apoptosis and intra-islet fibrosis were also observed in this compound-treated mice compared to control groups biorxiv.org. In Non-Obese Diabetic (NOD) mice, another model of T1D, this compound treatment reduced the expression of pro-inflammatory cytokines such as Ifng, Il21, and Tnfa in circulating CD4+ T cells, while increasing the expression of the anti-inflammatory cytokine Il4 biorxiv.org. This modulation of the cytokine profile contributed to a reduction in the severity of insulitis and an improvement in glucose tolerance in NOD mice biorxiv.org. The reduced insulitis appears to stem from a decreased polarization of CD4+ T cells towards a Th1 phenotype, which lowers the Th1/Th2 ratio and subsequently reduces the maturation and infiltration of cytotoxic T lymphocytes (CTLs) and the presence of M1 macrophages in the islets biorxiv.org.

Studies have also explored the effects of this compound in models of inflammatory bowel disease. This compound has demonstrated protective effects against experimentally induced colitis, promoting the wound healing of endothelial and epithelial cells and inhibiting the accumulation of neutrophils researchgate.netresearchgate.net. Treatment with this compound significantly reduced macroscopic damage and myeloperoxidase (MPO) activity in a model of colitis researchgate.net. These effects were blocked by the GPR18 antagonist O-1918, suggesting a role for GPR18 in mediating these anti-inflammatory actions in the context of colitis researchgate.net.

While research on this compound specifically in models of other autoimmune diseases like rheumatoid arthritis and multiple sclerosis is less extensive compared to T1D and IBD, general preclinical studies on cannabinoids, including CBD and its derivatives, in these models suggest potential immunomodulatory roles that warrant further investigation for this compound researchgate.netmdpi.comonehealthclinics.com.au. CBD itself has demonstrated anti-inflammatory effects in animal models of rheumatoid arthritis and multiple sclerosis, reducing inflammatory cytokines and immune cell infiltration researchgate.netonehealthclinics.com.aucannabisclinic.co.nzmdpi.com. Given that this compound is a synthetic regioisomer of CBD with distinct pharmacological properties, including activity at receptors such as GPR18 and GPR55, its specific effects in these models require dedicated study wikipedia.orgtocris.comnih.gov.

The immunomodulatory effects of this compound observed in preclinical models highlight its potential as a therapeutic candidate for autoimmune diseases characterized by excessive inflammation and immune cell-mediated tissue damage. The observed reductions in proinflammatory cytokines, modulation of T cell subsets, and protection of target tissues like pancreatic islets and intestinal epithelium underscore its potential in mitigating the autoimmune response.

Summary of Immunomodulatory Effects of this compound in Preclinical Autoimmune Models

| Disease Model (Mouse) | Key Immunomodulatory Effects Observed | Relevant Immune Cells/Mediators Affected | Citation |

| Type 1 Diabetes | Decreased circulating proinflammatory cytokines; Ameliorated islet inflammation; Reduced autoimmune attack; Reduced insulitis severity; Improved glucose tolerance. | Reduced CD8+ T cell infiltration; Reduced Th1/Th2 ratio; Reduced Ifng, Il21, Tnfa expression in CD4+ T cells; Increased Il4 expression in CD4+ T cells; Reduced phospho-NF-κB and TXNIP. | biorxiv.org |

| Colitis (IBD Model) | Protective effect against induced colitis; Promoted wound healing; Inhibited neutrophil accumulation; Reduced macroscopic damage; Reduced MPO activity. | Neutrophils; Endothelial cells; Epithelial cells; MPO. | researchgate.netresearchgate.net |

Analytical Methodologies for Abnormal Cannabidiol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of cannabinoids, allowing for the effective separation of complex mixtures. researchgate.net High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most frequently applied techniques for analyzing cannabinoids in various matrices. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC), often coupled with an ultraviolet (UV) detector, is a reliable and widely used method for assessing the purity of CBD samples and profiling their impurities, including abn-CBD. nih.govresearchgate.net The development of a robust HPLC method is crucial for distinguishing between natural CBD extracts and synthetic CBD, as this compound is a key marker for synthetic origins. nih.govresearchgate.net

Researchers have developed methods capable of separating a range of cannabinoids, including this compound, from the main CBD compound and other related impurities. nih.gov These methods typically utilize reverse-phase columns. A semi-quantitative analysis can be performed using HPLC-UV/Vis by calculating the percentage relative peak area, which is the ratio between the peak area of a specific compound and the total chromatogram peak area. nih.gov

Table 1: Example HPLC-UV/Vis Method Parameters for Cannabinoid Analysis

| Parameter | Description |

|---|---|

| Column | Kinetex F5 pentafluorophenyl column (150 × 4.6 mm, 2.6 µm) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Gradient | Optimized for separation of CBD and its impurities |

| Flow Rate | 1.0 mL/min |

| Detection | UV/Vis at 210 nm |

| Sample Preparation | Dissolution in methanol to a concentration of ~200 µg/mL, followed by filtration |

This table is based on data from a study aimed at discriminating natural versus synthetic cannabidiol (B1668261). nih.gov

Method validation for HPLC analysis typically includes assessing parameters such as precision and accuracy. For instance, relative standard deviation (RSD) for retention time and peak areas can demonstrate the method's precision, with values often below 0.5% and 10%, respectively. nih.gov Accuracy can be confirmed through recovery studies, which have shown reliability with values ranging from 82.9% to 106.2% for various cannabinoids. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS)

For more sensitive and specific qualitative and quantitative analyses, Ultra-High Performance Liquid Chromatography (UHPLC) is coupled with High-Resolution Mass Spectrometry (HRMS). nih.govresearchgate.net This powerful combination allows for the precise identification of compounds based on their retention time, exact mass, and fragmentation patterns. nih.govresearchgate.net UHPLC offers faster analysis times and better resolution compared to traditional HPLC.

In the context of this compound analysis, UHPLC-HRMS is instrumental in confirming its presence in synthetic CBD samples. nih.gov The identification is achieved by comparing the retention time, exact mass values, and fragmentation spectra of the analyte in the sample with those of a pure reference standard. nih.gov

Mass spectrometry data reveals that many neutral cannabinoids share a common fragmentation pattern, often involving the loss of a terpenic moiety. However, this compound can exhibit a different fragmentation behavior, which aids in its specific identification. researchgate.net

Table 2: UHPLC-HRMS Data for the Identification of Abnormal Cannabidiol

| Analyte | Retention Time (t R) | Precursor Ion [M+H] + (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| This compound | ~11.5 min | 315.2318 | Varies from other cannabinoids |

Data derived from studies on cannabinoid impurity profiling. nih.govresearchgate.net